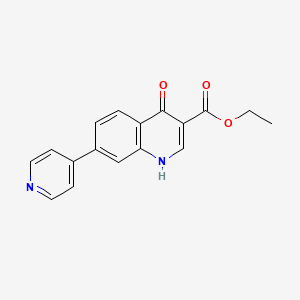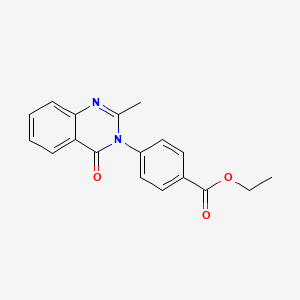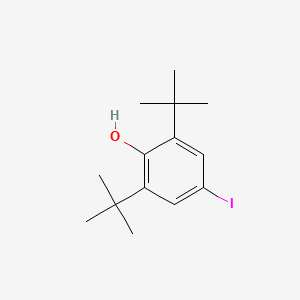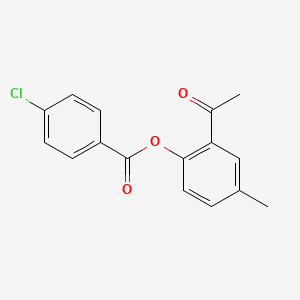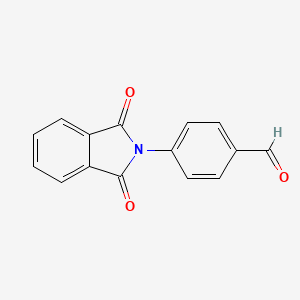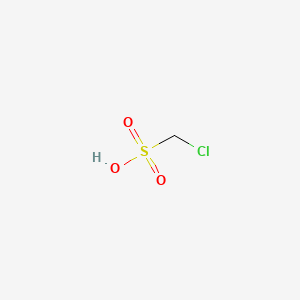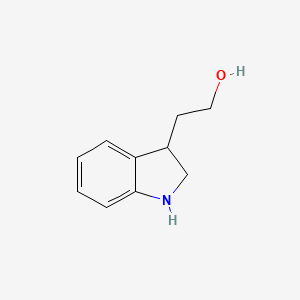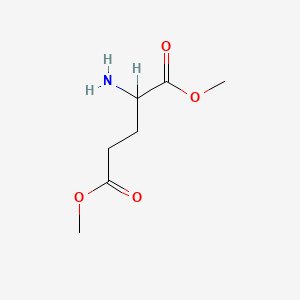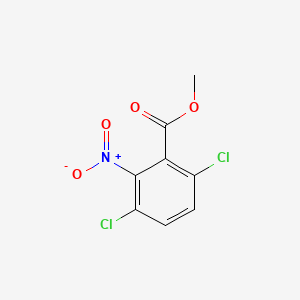silane CAS No. 4071-95-8](/img/structure/B3052367.png)
[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
説明
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane is a silylating reagent used to silylate the C-terminus of unprotected amino acids and peptides . This allows for coupling with N-silylated amino acids and peptides to form discrete peptide bonds using a one-pot method .
Synthesis Analysis
The synthesis of this compound involves the reaction of lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with PCl3 . This reaction results in the formation of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite .Molecular Structure Analysis
The empirical formula of this compound is C9H4F18O3Si . It has a molecular weight of 530.18 .Chemical Reactions Analysis
This compound is used as a silylating reagent in peptide chemistry . It is used to silylate the C-terminus of unprotected amino acids and peptides, allowing for coupling with N-silylated amino acids and peptides to form discrete peptide bonds .Physical And Chemical Properties Analysis
This compound is a liquid . It has a refractive index of n/D 1.284 and a density of 1.609 g/mL .科学的研究の応用
Synthesis of β-Trifluoromethylstyrenes
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane has been utilized in the synthesis of β-trifluoromethylstyrenes, an important chemical in organic synthesis. The cross-coupling reactions using this compound with various aryl iodides, facilitated by palladium catalysis, produce these derivatives in moderate to good yields (Omote et al., 2012).
Preparation of Hexafluoro-2-organyl-propan-2-ols
Another significant application is in the preparation of various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers. This is achieved starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride (Babadzhanova et al., 2005).
Gas-Phase Polymerization
The compound has also been used in gas-phase polymerization processes. For example, the ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane, a related compound, results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon, demonstrating a unique method for synthesizing polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Dihalomethylene Transfer Agents
Trimethyl(trihalomethyl)silanes, including compounds similar to (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane, act as dihalomethylene transfer agents. They react with anhydrous potassium fluoride to yield dihalocyclopropanes with olefins, a process catalyzed by 18-crown-6 ether (Cunico & Chou, 1978).
Oxidative 3,3,3-Trifluoropropylation of Arylaldehydes
The compound is also involved in the oxidative 3,3,3-trifluoropropylation of arylaldehydes. This reaction involves fluoride anions triggering a reaction between (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane and arylaldehydes to afford aryl 3,3,3-trifluoropropyl ketones (Ikeda et al., 2013).
Surface Layer Modification
This compound has been used in modifying the surface layer of materials. For instance, the in situ treatment of silica nanoparticles with a similar compound, trimethoxy-(1H,1H,2H,2H-perfluoro-1-octyl)silane, imparts hydrophobic and superhydrophobic properties to the materials (Zuev et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F6OSi/c1-14(2,3)13-4(5(7,8)9)6(10,11)12/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHDODIQIPPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961114 | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
CAS RN |
4071-95-8 | |
| Record name | NSC117348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



